Cas no 2648926-08-1 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid)

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid
- EN300-1488564
- (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid
- 2648926-08-1
-
- Inchi: 1S/C24H28N2O6/c1-3-8-20(23(28)29)26-22(27)21(31-2)13-25-24(30)32-14-19-17-11-6-4-9-15(17)16-10-5-7-12-18(16)19/h4-7,9-12,19-21H,3,8,13-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t20-,21?/m0/s1
- InChI Key: PRXXQFIDHQFNFK-BGERDNNASA-N
- SMILES: O(C(NCC(C(N[C@H](C(=O)O)CCC)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 440.19473662g/mol
- Monoisotopic Mass: 440.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 11
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 114Ų
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1488564-0.05g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-08-1 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1488564-5000mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-08-1 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1488564-1000mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-08-1 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1488564-250mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-08-1 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1488564-2.5g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-08-1 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1488564-2500mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-08-1 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1488564-0.1g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-08-1 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1488564-10000mg |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-08-1 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1488564-0.5g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-08-1 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1488564-1.0g |
(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]pentanoic acid |
2648926-08-1 | 1g |
$3368.0 | 2023-06-06 |
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid Related Literature
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
Additional information on (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid
Introduction to (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic Acid (CAS No. 2648926-08-1)
Compound with the CAS number 2648926-08-1 and the product name (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The intricate molecular framework of this compound, featuring a combination of amino, carboxylic, and methoxy functional groups, positions it as a promising candidate for further exploration in medicinal chemistry.
The structure of (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid incorporates a fluorenylmethoxycarbonyl moiety, which is a well-known protecting group in peptide synthesis. This feature suggests that the compound may have utility in the synthesis of peptide-based drugs or as an intermediate in the development of more complex pharmaceutical agents. The presence of both amide and ester functionalities further enhances its versatility, allowing for diverse chemical modifications and applications.
In recent years, there has been a growing interest in the development of novel compounds with enhanced binding affinity and selectivity for biological targets. The stereochemistry of (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid, specifically the (S) configuration at the chiral center, is crucial for its pharmacological properties. Chiral drugs often exhibit different biological activities depending on their stereochemical configuration, making the precise control of stereochemistry essential for therapeutic efficacy.
The fluorenylmethoxycarbonyl (Fmoc) group in this compound not only serves as a protecting group but also contributes to its overall solubility and stability. These properties are critical for pharmaceutical applications, where the compound must maintain its integrity during storage and administration. Additionally, the methoxy groups present in the molecule enhance its hydrophilicity, potentially improving bioavailability and reducing toxicity.
Recent studies have highlighted the importance of multifunctional compounds in addressing complex diseases. The combination of various functional groups in (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid positions it as a versatile tool for drug discovery. Researchers have been exploring its potential as an inhibitor of enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. The amide functionality, in particular, has been shown to interact with biological targets in a way that can modulate enzyme activity and potentially restore normal physiological functions.
The carboxylic acid group in this compound also plays a significant role in its pharmacological properties. Carboxylic acids are known to participate in hydrogen bonding interactions with biological targets, which can enhance binding affinity and selectivity. This feature makes (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid a valuable candidate for further investigation as a lead compound in drug development.
In conclusion, the compound with CAS number 2648926-08-1 and the product name (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid represents a significant advancement in pharmaceutical chemistry. Its complex structure, featuring multiple functional groups, positions it as a versatile tool for drug discovery and therapeutic interventions. The stereochemistry, solubility, stability, and potential interactions with biological targets make this compound a promising candidate for further exploration.
2648926-08-1 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopentanoic acid) Related Products
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)



